molecular formula C26H40 B13937512 1-Hexadecylnaphthalene CAS No. 56388-47-7

1-Hexadecylnaphthalene

Cat. No.: B13937512
CAS No.: 56388-47-7
M. Wt: 352.6 g/mol
InChI Key: IJAFYYIBMJSQLI-UHFFFAOYSA-N
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Description

1-Hexadecylnaphthalene (CAS Registry Number: 2876-53-1) is a naphthalene derivative with a hexadecyl (C₁₆H₃₃) substituent at the 1-position of the naphthalene ring. Its molecular formula is C₂₆H₄₀, and molecular weight is 352.6 g/mol (calculated from and ). Key physicochemical properties include:

  • Boiling Point: ~319.85°C (predicted) .
  • Density: ~0.947 g/cm³ .
  • LogP (Partition Coefficient): 4.96 , indicating high lipophilicity.
  • Structure: Combines a hydrophobic alkyl chain with an aromatic naphthalene core, making it suitable for applications requiring both solubility in nonpolar media and aromatic interactions.

This compound is often transported as a mixture with 1,4-bis(hexadecyl)naphthalene (), likely to modify its viscosity or stability in industrial formulations.

Properties

CAS No.

56388-47-7

Molecular Formula

C26H40

Molecular Weight

352.6 g/mol

IUPAC Name

1-hexadecylnaphthalene

InChI

InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21-18-22-25-20-16-17-23-26(24)25/h16-18,20-23H,2-15,19H2,1H3

InChI Key

IJAFYYIBMJSQLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecylnaphthoic acid, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-Hexadecylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Naphthalenes

1-Methylnaphthalene and 2-Methylnaphthalene
  • Chemical Structure : Single methyl (-CH₃) group attached to naphthalene.
  • Molecular Weight : 142.20 g/mol (vs. 352.6 g/mol for 1-Hexadecylnaphthalene) .
  • Boiling Point : ~245°C (1-Methylnaphthalene), ~241°C (2-Methylnaphthalene) .
  • LogP : ~3.5–4.0 , lower than this compound (4.96), reflecting reduced lipophilicity.
  • Applications : Used as solvents, intermediates in dye synthesis, and jet fuel additives .
1-Hexylnaphthalene
  • Structure : Shorter hexyl (C₆H₁₃) chain at the 1-position.
  • Molecular Weight : 212.33 g/mol .
  • Boiling Point : ~319.85°C (similar to this compound) .
  • Key Difference : Reduced alkyl chain length decreases molecular weight and logP (estimated ~4.5) compared to this compound.

Long-Chain Aliphatic Compounds

Hexadecane (C₁₆H₃₄)
  • Structure : Straight-chain alkane.
  • Molecular Weight : 226.44 g/mol .
  • Boiling Point : 287°C .
  • Comparison : Lacks aromaticity, leading to lower density (~0.77 g/cm³) and reduced chemical reactivity. Used primarily as a solvent or lubricant base oil.
Hexadecanoic Acid (Palmitic Acid)
  • Structure : C₁₅H₃₁COOH (carboxylic acid with a 16-carbon chain).
  • Molecular Weight : 256.43 g/mol .
  • Properties : Polar due to the -COOH group, with higher water solubility than this compound. Used in soaps, cosmetics, and food additives.

Alkylated Naphthalene Mixtures

This compound / 1,4-Bis(hexadecyl)naphthalene Mixture
  • Composition: Combines mono- and di-substituted naphthalenes.
  • Applications : Likely used in high-temperature lubricants or surfactants due to enhanced thermal stability from the dual alkyl chains .
  • Regulatory Status: Classified under UN shipping code 17 (non-flammable liquids) .

Physicochemical and Functional Comparison

Property This compound 1-Methylnaphthalene Hexadecane Hexadecanoic Acid
Molecular Weight (g/mol) 352.6 142.2 226.4 256.4
Boiling Point (°C) ~319.85 ~245 287 351
Density (g/cm³) 0.947 1.020 0.77 0.85
LogP 4.96 3.5–4.0 ~8.8 6.3
Aromaticity Yes Yes No No
Primary Applications Lubricants, surfactants Solvents, fuels Solvents Cosmetics, foods

Toxicological and Regulatory Considerations

  • Long alkyl chains may reduce volatility, altering exposure routes (e.g., dermal vs. inhalation) .
  • Regulatory Status : Included in maritime safety guidelines (e.g., IBC Code) as a bulk liquid cargo requiring specific handling protocols .
  • Methylnaphthalenes : Well-documented toxicity; classified as hazardous substances requiring workplace exposure limits .

Industrial and Research Implications

This compound’s combination of aromaticity and long alkyl chains makes it valuable in:

  • Surfactants : Stabilizing emulsions in petroleum or agrochemical formulations.
  • Lubricants : Enhancing thermal stability in high-temperature machinery.
  • Material Science : As a precursor for liquid crystals or organic semiconductors.

In contrast, shorter-chain derivatives like 1-Methylnaphthalene are more suited to volatile applications (e.g., fuel additives), while aliphatic analogs (e.g., Hexadecane) lack aromatic functionality for specialized chemical interactions.

Biological Activity

1-Hexadecylnaphthalene (C26H40) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is a long-chain alkyl naphthalene derivative characterized by the presence of a hexadecyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:

C26H40 CID 91831 \text{C}_{26}\text{H}_{40}\quad \text{ CID 91831 }

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. Key mechanisms include:

  • Membrane Interaction : The compound alters membrane fluidity due to its hydrophobic nature, which can impact various cellular functions, including signaling pathways and transport mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis and death.

Biological Applications

This compound has been explored for several applications:

  • Research : Used as a model compound in studying reaction mechanisms and interactions within biological systems.
  • Medicine : Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure DescriptionUnique Features
1-OctadecylnaphthaleneContains an octadecyl groupLonger chain may enhance hydrophobicity
1-DodecylnaphthaleneContains a dodecyl groupShorter chain may reduce membrane interaction
1-TetradecylnaphthaleneFeatures a tetradecyl groupIntermediate properties between hexadecyl and dodecyl

The hexadecyl group in this compound provides a balance between hydrophobicity and molecular size, making it suitable for various applications compared to its analogs.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Laboratory studies have shown that this compound can influence the growth rates of certain bacterial strains, suggesting its potential as an antimicrobial agent. Specific concentrations were tested against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at higher concentrations .
  • Cell Membrane Studies : Investigations into its effects on lipid bilayers revealed that this compound alters membrane permeability, which may lead to enhanced drug delivery systems or novel therapeutic applications in targeted drug design .

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